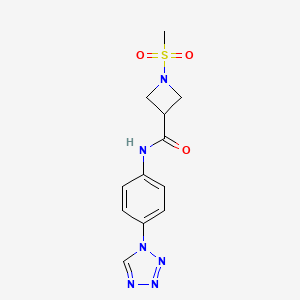

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

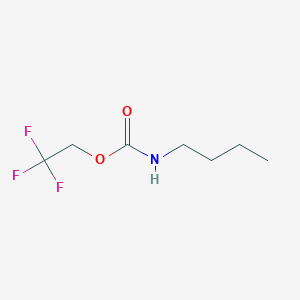

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as TATCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TATCA belongs to the class of azetidine-containing compounds that have shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of amines and their derivatives, including azetidines. This methodology facilitates access to structurally diverse N-heterocycles, significant in natural products and therapeutic compounds (Philip et al., 2020).

Biological and Preclinical Importance in Medicinal Chemistry

N-sulfonylamino azinones, including derivatives of sulfonamides, exhibit diverse biological activities, such as antihypertensive, anti-inflammatory, and anticancer properties. These compounds are being explored for neurological disorders treatment, highlighting their potential in medicinal chemistry (Elgemeie et al., 2019).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, involving the radical cation ABTS•+, is a prominent method for evaluating the antioxidant capacity of compounds, including those with sulfonyl groups. This review elucidates the reaction pathways underlying the assay, offering insights into the specific reactions contributing to total antioxidant capacity (Ilyasov et al., 2020).

Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, potentially degrading into environmentally persistent perfluoroalkyl acids, pose significant concerns. This review emphasizes the need for understanding the microbial degradation pathways of these chemicals, including those with sulfonyl groups, to evaluate their environmental fate and effects more confidently (Liu & Avendaño, 2013).

Tetrazole Moiety in Medicinal Chemistry

Tetrazole moieties, acting as bioisosteres for the carboxylic acid group, have garnered interest due to their broad spectrum of biological properties. This includes their potential in enhancing lipophilicity, bioavailability, and reducing side effects in drugs, showcasing their significance as a pharmacophore in drug development (Patowary et al., 2021).

Contamination and Removal of Sulfamethoxazole

This review discusses the environmental presence and removal technologies for sulfamethoxazole, a sulfonamide antibiotic. It underscores the significance of developing sustainable technologies for removing such contaminants, highlighting the role of adsorption and advanced oxidation processes (Prasannamedha & Kumar, 2020).

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOWIDAPIPNKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2911143.png)

![N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911147.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)

![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)

amino}acetamide dihydrochloride](/img/structure/B2911162.png)